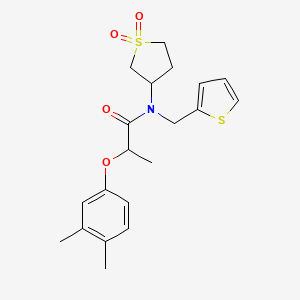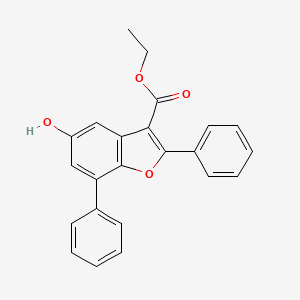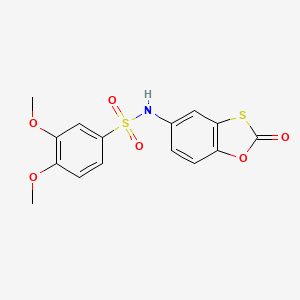![molecular formula C14H20Cl2NO3P B11586239 Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate](/img/structure/B11586239.png)
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclohexyl ring, which is further substituted with a 3,4-dichlorophenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate typically involves the reaction of 3,4-dichloroaniline with cyclohexanone to form an intermediate, which is then reacted with dimethyl phosphite under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the 3,4-dichlorophenylamino group can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate
- Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphine oxide
- Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonic acid
Uniqueness
This compound is unique due to its specific combination of a phosphonate group with a cyclohexyl ring and a 3,4-dichlorophenylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H20Cl2NO3P |
|---|---|
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
3,4-dichloro-N-(1-dimethoxyphosphorylcyclohexyl)aniline |
InChI |
InChI=1S/C14H20Cl2NO3P/c1-19-21(18,20-2)14(8-4-3-5-9-14)17-11-6-7-12(15)13(16)10-11/h6-7,10,17H,3-5,8-9H2,1-2H3 |
Clave InChI |
JXVTYFPHHXHAOD-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C1(CCCCC1)NC2=CC(=C(C=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Allyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate](/img/structure/B11586168.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586173.png)
![2-methylpropyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11586177.png)
![methyl (2Z)-[(2Z)-4-hydroxy-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-1,3-thiazol-5(2H)-ylidene]ethanoate](/img/structure/B11586182.png)
![11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11586193.png)

![Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11586201.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11586206.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11586210.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B11586216.png)

![5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol](/img/structure/B11586221.png)
![methyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11586233.png)
